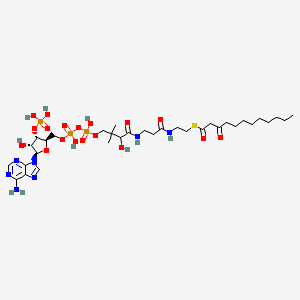
Napoo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Napoo is a hypothetical compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity under specific conditions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Napoo involves a multi-step process that includes the following key steps:
Initial Reactants: The process begins with the combination of primary reactants, which are typically organic compounds containing functional groups such as hydroxyl, carboxyl, or amino groups.
Catalysts and Solvents: Catalysts such as palladium or platinum are often used to facilitate the reaction, along with solvents like ethanol or methylene chloride to dissolve the reactants.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, usually at elevated temperatures (around 100-150°C) and moderate pressures.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Reactants: Large quantities of reactants are fed into the reactor.
Automated Control: Automated systems control the reaction conditions to ensure consistency and efficiency.
Separation and Purification: Advanced separation techniques, such as high-performance liquid chromatography (HPLC), are used to isolate and purify this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Napoo undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert this compound into reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, elevated temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, room temperature.
Substitution: Halogens, alkylating agents; conditionspresence of a catalyst, moderate temperature.
Major Products
Scientific Research Applications
Napoo has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for investigating cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases, particularly due to its unique mechanism of action.
Industry: Utilized in the production of advanced materials, coatings, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Napoo involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to enzymes and receptors, modulating their activity and influencing biochemical pathways.
Pathways Involved: It affects pathways related to oxidative stress, inflammation, and cellular signaling, leading to various biological effects.
Properties
CAS No. |
76314-99-3 |
|---|---|
Molecular Formula |
C28H58Cl2N4O4 |
Molecular Weight |
585.7 g/mol |
IUPAC Name |
ethyl (2S)-5-amino-2-[[(2S)-5-amino-2-(hexadecanoylamino)pentanoyl]amino]pentanoate;dihydrochloride |
InChI |
InChI=1S/C28H56N4O4.2ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-21-26(33)31-24(19-17-22-29)27(34)32-25(20-18-23-30)28(35)36-4-2;;/h24-25H,3-23,29-30H2,1-2H3,(H,31,33)(H,32,34);2*1H/t24-,25-;;/m0../s1 |
InChI Key |
XWQVPLRFEWUMQM-LXTBHBSOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCN)C(=O)OCC.Cl.Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCN)C(=O)NC(CCCN)C(=O)OCC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


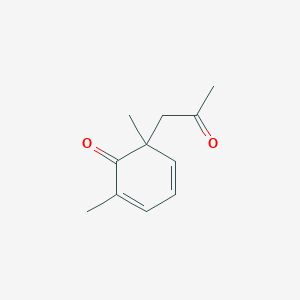
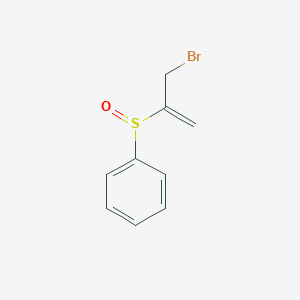
![Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14453227.png)
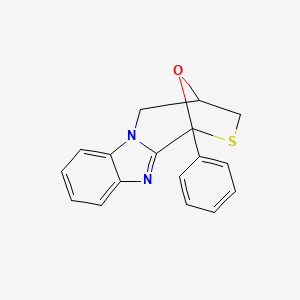
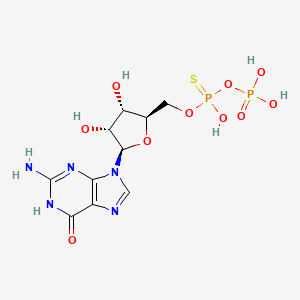
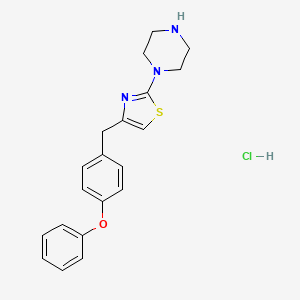
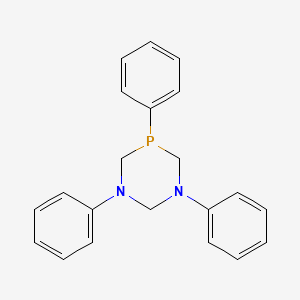

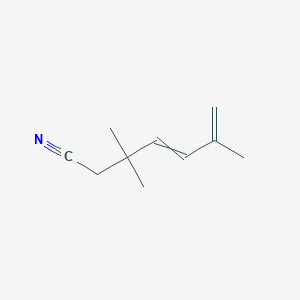
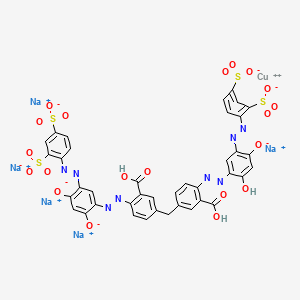

![1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene](/img/structure/B14453302.png)
